Menaquinone 11

Description

Properties

IUPAC Name |

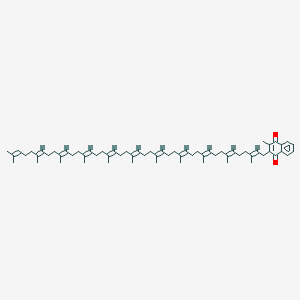

2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl]naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H96O2/c1-50(2)26-16-27-51(3)28-17-29-52(4)30-18-31-53(5)32-19-33-54(6)34-20-35-55(7)36-21-37-56(8)38-22-39-57(9)40-23-41-58(10)42-24-43-59(11)44-25-45-60(12)48-49-62-61(13)65(67)63-46-14-15-47-64(63)66(62)68/h14-15,26,28,30,32,34,36,38,40,42,44,46-48H,16-25,27,29,31,33,35,37,39,41,43,45,49H2,1-13H3/b51-28+,52-30+,53-32+,54-34+,55-36+,56-38+,57-40+,58-42+,59-44+,60-48+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYDMANIEKFAEJC-RYZSZPJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H96O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

921.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19228-10-5 | |

| Record name | Vitamin MK 11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019228105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biosynthesis Pathways of Menaquinones: Emphasis on Long Chain Forms and Microbial Origins

The Shikimate Pathway as a Universal Precursor to Menaquinone Synthesis

The journey to synthesizing the menaquinone molecule begins with the highly conserved shikimate pathway. nih.govasm.org This metabolic route is the source for the aromatic naphthoquinone nucleus of all menaquinones. researchgate.net The pathway starts with the precursors phosphoenolpyruvate (B93156) and erythrose 4-phosphate and proceeds through several steps to produce chorismate. researchgate.net Chorismate is a critical branch-point intermediate in microbial metabolism, serving as a precursor for aromatic amino acids and various other compounds, including both menaquinone and ubiquinone. nih.govasm.orgresearchgate.net For menaquinone synthesis, chorismate is first converted to isochorismate, which marks the divergence from other pathways and the commitment toward the naphthoquinone ring structure. asm.orgresearchgate.net

The O-Succinylbenzoate (OSB) Pathway in Prokaryotes

The most prevalent route for menaquinone biosynthesis in prokaryotes is the O-succinylbenzoate (OSB) pathway, also known as the classical pathway. researchgate.netasm.org This pathway is responsible for constructing the naphthoquinone ring, which is later joined to the long isoprenoid side chain.

Enzymatic Steps and Key Intermediates

The OSB pathway is a series of enzymatic reactions that convert isochorismate into 1,4-dihydroxy-2-naphthoate (DHNA), the immediate precursor to the naphthoquinone head group. nih.govtandfonline.com The process begins with the conversion of chorismate to isochorismate. rsc.org Isochorismate then reacts with a succinic semialdehyde derivative from 2-ketoglutarate to form 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC). nih.govacs.org This is followed by the removal of the pyruvyl group to yield 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC). nih.govtandfonline.com Subsequently, SHCHC undergoes dehydration to form the aromatic intermediate o-succinylbenzoate (OSB). nih.govwikipedia.org OSB is then activated with coenzyme A to form OSB-CoA, which is cyclized to create 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA). tandfonline.com Finally, the CoA group is removed to yield DHNA. nih.gov Up to this point, all the enzymes involved are soluble within the cytoplasm. asm.orgresearchgate.net

Role of Specific Enzymes in Chain Elongation

The synthesis of menaquinones via the OSB pathway is orchestrated by a series of dedicated enzymes, encoded by the men genes. nih.gov The final stages of the pathway, which are membrane-associated, are crucial for determining the final structure, including the length of the isoprenoid side chain. researchgate.netfrontiersin.org

| Gene | Enzyme | Function in Biosynthesis |

| menF | Isochorismate synthase | Converts chorismate to isochorismate, the first committed step. rsc.org |

| menD | SEPHCHC synthase | Catalyzes the addition of succinic semialdehyde (from 2-ketoglutarate) to isochorismate to form SEPHCHC. nih.govacs.org |

| menH | SHCHC synthase | Removes the enolpyruvyl group from SEPHCHC to form SHCHC. tandfonline.com |

| menC | o-Succinylbenzoate (OSB) synthase | Dehydrates SHCHC to form the aromatic compound OSB. wikipedia.orgebi.ac.uk |

| menE | OSB-CoA ligase | Activates OSB by attaching Coenzyme A, forming OSB-CoA. tandfonline.com |

| menB | Naphthoate synthase | Catalyzes the cyclization of OSB-CoA to form the naphthalenoid ring structure, DHNA-CoA. tandfonline.com |

| menA | DHNA polyprenyltransferase | A membrane-bound enzyme that attaches the specific polyprenyl pyrophosphate side chain (e.g., undecaprenyl pyrophosphate for MK-11) to DHNA, releasing CO2 and forming demethylmenaquinone (B1232588) (DMK). nih.govfrontiersin.orgasm.org |

| menG | DMK methyltransferase (UbiE) | The final enzyme, which is also membrane-associated, transfers a methyl group from S-adenosylmethionine to DMK, yielding the final menaquinone molecule (e.g., MK-11). nih.govrsc.orgfrontiersin.org |

The enzyme MenA, a polyprenyltransferase, is particularly critical for long-chain menaquinones. It is a membrane-bound protein that catalyzes the prenylation of DHNA. nih.govfrontiersin.org The length of the final menaquinone, such as MK-11, is determined by the specific polyprenyl diphosphate (B83284) substrate utilized by MenA. The synthesis of this long-chain isoprenoid precursor occurs via the non-mevalonate (MEP) or mevalonate (B85504) (MVA) pathways. researchgate.netoup.com The final step is methylation by MenG, which converts demethylmenaquinone-11 into Menaquinone-11. rsc.org

The Futalosine (B117586) Pathway: An Alternative Menaquinone Biosynthetic Route

While the OSB pathway is widespread, some prokaryotes utilize an alternative route known as the futalosine pathway. researchgate.netasm.org This pathway was discovered more recently and does not involve OSB or the typical men gene homologues found in organisms like E. coli. scienceopen.com Instead, it proceeds through a novel intermediate called futalosine. asm.org

In this pathway, chorismate is converted to 1,4-dihydroxy-6-naphthoate through a series of reactions catalyzed by enzymes encoded by the mqn genes. oup.comscienceopen.com Although the futalosine pathway is less common, it is found across a broad taxonomic range of organisms, including anaerobes, and is considered to be of ancient evolutionary origin. oup.comscienceopen.com The final steps to produce the complete menaquinone molecule, involving prenylation and methylation, are thought to be similar to the OSB pathway. scienceopen.com This pathway is a potential target for narrow-spectrum antibiotics as it is essential in some pathogens but absent in humans and many commensal bacteria. asm.orgresearchgate.net

Genetic Regulation and Engineering of Menaquinone Biosynthesis

The production of menaquinones is a tightly regulated process, ensuring that the cell synthesizes these vital components as needed for respiration. The genes responsible for menaquinone biosynthesis are often found clustered together in the prokaryotic genome.

Biotechnological Strategies for Enhancing Menaquinone Production through Genomic Modifications

The industrial production of specific menaquinones relies heavily on microbial fermentation. Consequently, significant research has focused on the genetic engineering of microbial strains to enhance production yields and to control the specific menaquinone isoform produced. frontiersin.org These biotechnological strategies primarily involve targeted genomic modifications to optimize the metabolic flux towards the desired product. frontiersin.orgnih.gov

Common strategies include:

Deletion of Competing Pathways: To maximize the availability of precursors for menaquinone synthesis, genes from competing metabolic pathways are often deleted. This redirects the flow of crucial intermediates, such as chorismate or acetyl-CoA, away from other cellular processes and towards menaquinone production. nih.gov

Controlling Side Chain Length: Genomic modifications can also be used to influence the length of the isoprenoid side chain, thereby controlling which menaquinone is produced. The key targets for this are the prenyl diphosphate synthases. Research in Lactococcus lactis has demonstrated that the overexpression of specific genes can shift the production profile. frontiersin.org Overexpressing genes involved in ring formation (menF, menA) resulted in an overproduction of short-chained MK-3. frontiersin.org Conversely, enhancing the expression of genes in the MVA pathway (mvk) and a specific long-chain prenyl diphosphate synthase (preA) led to increased production of the full-length MK-9. frontiersin.org This principle can be applied to select for enzymes that specifically synthesize the C55 undecaprenyl chain required for MK-11.

The following tables summarize research findings from genomic modification studies aimed at enhancing menaquinone production. While much of the published data focuses on MK-7 and MK-9, the strategies are directly applicable to the production of other long-chain menaquinones like MK-11.

Table 1: Impact of Single Gene Overexpression on Menaquinone Production in Lactococcus lactis This table is interactive. You can sort and filter the data.

| Gene Overexpressed | Encoded Enzyme/Function | Primary Menaquinone Affected | Fold Increase in Total MK Content | Reference |

|---|---|---|---|---|

| menA | DHNA polyprenyltransferase | MK-3 (short-chain) | ~3x | frontiersin.org |

| menF | Menaquinone-specific isochorismate synthase | MK-3 (short-chain) | ~2x | frontiersin.org |

| preA (llmg_0196) | Prenyl diphosphate synthase | MK-9 (long-chain) | >3x | frontiersin.org |

Table 2: Examples of Advanced Genomic Engineering Strategies in Bacillus subtilis This table is interactive. You can sort and filter the data.

| Engineering Strategy | Target Menaquinone | Resulting Titer / Increase | Reference |

|---|---|---|---|

| Overexpression of menA, dxs, dxr, ypgA genes | MK-7 | 50 mg/L (11-fold increase) | nih.gov |

| Overexpression of 5 genes in the MEP pathway | MK-7 | 415 mg/L | nih.gov |

| Quorum sensing-based dynamic control of MK-7 synthesis pathway | MK-7 | 360 mg/L (40-fold improvement) | nih.gov |

These results underscore the power of genomic modification to dramatically enhance the production of specific menaquinones. By carefully selecting target genes for overexpression or deletion, particularly those controlling the synthesis and elongation of the isoprenoid side chain, it is feasible to develop microbial cell factories optimized for the high-yield production of Menaquinone-11.

Microbial Production of Menaquinone 11 and Other Long Chain Menaquinones

Commensal Gut Microbiota and Endogenous Menaquinone Synthesis

The human intestine harbors a complex and dynamic community of microorganisms that can synthesize a significant amount of menaquinones. fao.orgnih.gov These bacterially derived menaquinones are thought to contribute to the host's vitamin K status. nih.gov The synthesis of menaquinones is not universal among gut bacteria; specific genera are known for their production capabilities, creating a diverse profile of menaquinones within the gut. mdpi.com Most of these menaquinones are found in the distal colon. fao.org

Several key bacterial genera residing in the human gut are primary producers of long-chain menaquinones. The types of menaquinones produced are often specific to the bacterial species. frieslandcampinainstitute.comfrontiersin.org

Bacteroides : This genus is a major contributor to the pool of long-chain menaquinones in the gut. researchgate.net Species within the Bacteroides fragilis group are known to produce MK-10 and MK-11 as their primary menaquinones, with some strains also producing MK-9. oup.comcambridge.org They are considered the main source of MK-10 and MK-11 in the human intestine. fao.orgimrpress.com

Enterobacter : Members of this genus, such as Enterobacter agglomerans, are also part of the gut flora and have been identified as menaquinone producers. tandfonline.com Enterobacter species are primarily associated with the synthesis of MK-8. fao.orgresearchgate.netimrpress.com

Veillonella : This genus of anaerobic cocci contributes to the diversity of menaquinones in the gut by primarily producing MK-7. fao.orgresearchgate.netimrpress.com

Eubacterium lentum : This species is a known producer of shorter-chain menaquinones, specifically MK-6. fao.orgfrieslandcampinainstitute.comresearchgate.netcambridge.orgimrpress.com

The following table summarizes the primary menaquinone forms produced by these representative gut bacteria. fao.orgresearchgate.netimrpress.comresearchgate.net

| Bacterial Genus/Species | Primary Menaquinone(s) Produced |

| Bacteroides | MK-10, MK-11 |

| Enterobacter | MK-8 |

| Veillonella | MK-7 |

| Eubacterium lentum | MK-6 |

This table provides an overview of the primary menaquinone forms synthesized by specific commensal gut bacteria.

Dietary Influence : Diet is a primary driver of the gut microbiota's composition and metabolic function. nih.gov Research has shown that dietary changes can alter the populations of menaquinone-producing bacteria. For instance, a study in rats demonstrated that a low-fiber diet based on boiled white rice led to significantly lower fecal concentrations of Bacteroides fragilis and Bacteroides vulgatus, the main producers of long-chain menaquinones. cambridge.org This suggests that diet composition directly impacts the potential for enteric menaquinone synthesis. cambridge.org

Microbiota Composition : The specific makeup of an individual's gut microbiome is strongly associated with their fecal menaquinone profile. jona.health The presence and abundance of bacterial taxa with the genetic capacity for menaquinone synthesis are key determinants of the types and quantities of menaquinones produced. nih.gov Furthermore, some gut bacteria that cannot synthesize their own menaquinones may rely on the byproducts of other bacteria or dietary vitamin K for their respiratory processes, highlighting a complex interaction within the microbial community. nih.govtandfonline.com

Nutrient Availability and Interactions : The gut microbiota can remodel dietary forms of vitamin K. tandfonline.com This indicates a dynamic interplay between host diet and microbial metabolism, where dietary vitamin K can influence the composition and activity of the gut microbial community, which in turn can modify and produce different forms of menaquinones. tandfonline.com The availability of various nutrients can modulate these interactions, affecting both the bacterial populations and their vitamin synthesis pathways. nih.govmdpi.com

Biotechnological Approaches for Industrial Production of Menaquinones

The significant health benefits associated with menaquinones, particularly long-chain forms, have spurred interest in their large-scale production through microbial fermentation. jmb.or.kr Biotechnological approaches offer a sustainable and efficient alternative to chemical synthesis. researchgate.net Bacillus subtilis, particularly strains used in the production of the fermented soybean food natto, is a well-studied and widely used microorganism for the industrial production of MK-7. wikipedia.orgnih.gov

Maximizing the yield of menaquinones in an industrial setting requires careful optimization of the fermentation process. Key parameters that are manipulated include media composition, culture conditions, and cultivation strategy.

Media Optimization : The choice of carbon and nitrogen sources is critical. Studies have identified components like glucose, maltose, glycerol (B35011), yeast extract, soy peptone, and tryptone as key nutrients for enhancing menaquinone production in Bacillus subtilis. jmb.or.krresearchgate.net For instance, one study optimized a medium containing maltose, tryptone, and glycerol to achieve a high yield of MK-7. jmb.or.kr

Fermentation Parameters : Physical parameters such as temperature, pH, agitation speed, and aeration rate significantly affect microbial growth and product synthesis. researchgate.netnih.gov For example, optimizing the fermentation temperature to 40°C and the agitation speed to 200 rpm was found to be optimal for MK-7 production in one study. researchgate.net In Lactococcus lactis, aerobic conditions were shown to increase the production of long-chain menaquinones compared to static fermentation. researchgate.netnih.gov

Cultivation Strategies : Fed-batch fermentation, where nutrients are supplied intermittently during the process, has been shown to substantially increase menaquinone yields compared to simple batch cultures. nih.govnih.gov The addition of glycerol during fermentation has been noted to enhance metabolism and result in higher MK-7 yields. frontiersin.org

The table below shows examples of optimized conditions for menaquinone production.

| Microorganism | Fermentation Strategy | Key Optimized Factors | Resulting Yield |

| Bacillus subtilis | Static Culture | Medium: 36.78 g/L Maltose, 62.76 g/L Tryptone, 58.90 g/L Glycerol | 71.95 µg/mL MK-7 jmb.or.kr |

| Bacillus subtilis | Shake Flask & Bioreactor | Fed-batch with key precursors | 23.43 mg/L MK-7 nih.gov |

| Bacillus subtilis natto | Biofilm Reactor | Glycerol, yeast extract, soytone | Enhanced MK-7 content frontiersin.org |

| Lactococcus lactis | Aerobic Fermentation | Fructose as carbon source | 3.7-fold increase in specific vitamin K2 concentration vs. static fermentation nih.gov |

This table illustrates how different optimization strategies can significantly enhance the production of menaquinones by various microorganisms.

Metabolic engineering of production strains is a powerful strategy to boost menaquinone synthesis beyond what can be achieved by optimizing fermentation conditions alone. This involves genetically modifying the microorganism to enhance the biosynthetic pathway and increase the availability of precursors.

Overexpression of Pathway Genes : A common approach is to increase the expression of key enzymes in the menaquinone synthesis pathway. Overexpressing genes such as menA, menC, menD, and menF has been shown to significantly increase MK-7 production in Bacillus subtilis and Lactococcus lactis. frontiersin.orgrsc.org

Engineering Precursor Supply : The synthesis of menaquinones requires precursors from central metabolic pathways, such as the shikimate pathway for the naphthoquinone ring and the methylerythritol phosphate (B84403) (MEP) or mevalonate (B85504) (MVK) pathways for the isoprenoid side chain. researchgate.netfrontiersin.org Engineering these upstream pathways to channel more metabolic flux towards menaquinone precursors is an effective strategy. For example, overexpressing genes of the MEP pathway in B. subtilis led to increased MK-7 titers. jmb.or.kr

Advanced Genetic Tools : The development of advanced genetic tools like CRISPR-Cas9 and CRISPRi/a (interference/activation) systems offers more precise and efficient ways to engineer microbial genomes. frontiersin.org These tools can be used to upregulate desired genes, knock out competing pathways, and construct robust "chassis" cells specifically designed for high-level industrial production of menaquinones. frontiersin.org

Metabolism and Physiological Dynamics of Long Chain Menaquinones in Mammalian Systems

Involvement in the Vitamin K Cycle and Carboxylation of Vitamin K-Dependent Proteins (VKDPs)

The primary physiological role of vitamin K, including long-chain menaquinones like Menaquinone-11 (MK-11), is to serve as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). fao.orgwikipedia.orgmdpi.com This enzyme catalyzes the post-translational modification of specific glutamate (B1630785) (Glu) residues into gamma-carboxyglutamate (B555490) (Gla) residues within vitamin K-dependent proteins (VKDPs). fao.orgnih.govnih.gov This carboxylation is essential for the biological activity of VKDPs, which are involved in critical processes such as blood coagulation, bone metabolism, and the prevention of vascular calcification. mdpi.commdpi.comashpublications.org The entire process is sustained by the vitamin K cycle, a cellular salvage pathway that regenerates the active form of vitamin K. fao.orgwikipedia.org

Gamma-Glutamyl Carboxylase (GGCX) Interactions with Menaquinones

Gamma-glutamyl carboxylase, an integral membrane protein located in the endoplasmic reticulum, utilizes the reduced form of vitamin K, hydroquinone (B1673460) (KH2), to drive the carboxylation of Glu residues. nih.govnih.govmdpi.com During this reaction, KH2 is oxidized to vitamin K 2,3-epoxide (KO). wikipedia.orglibretexts.org While detailed enzymatic studies specifically investigating MK-11 as a cofactor for GGCX are limited, the fundamental mechanism is expected to be consistent with other vitamin K forms.

Long-chain menaquinones, which include MK-11, are known to be present in the human liver, the primary site of the synthesis of coagulation-related VKDPs. fao.orgnih.govjfda-online.com The synthesis of MK-10 and MK-11 by Bacteroides species in the human intestine and their subsequent accumulation in the liver suggests their participation as cofactors in the carboxylation of hepatic VKDPs. fao.orgresearchgate.netfrontiersin.org

Research on various menaquinones indicates that the length of the isoprenoid side chain can influence their efficacy and tissue specificity. For instance, studies on other long-chain menaquinones have shown they can effectively support the carboxylation of VKDPs. mdpi.com It is believed that menaquinones are particularly important for the carboxylation of extrahepatic VKDPs. nih.gov However, the presence of high concentrations of long-chain menaquinones, including MK-11, in the liver points to their role in hepatic carboxylation as well. fao.org The lipophilic nature of the long side chain of MK-11 likely influences its interaction with the membrane-bound GGCX enzyme complex. mdpi.com

Table 1: General Characteristics of Long-Chain Menaquinones in GGCX Interaction

| Characteristic | Description | Source |

| Cofactor Role | Serves as a cofactor for gamma-glutamyl carboxylase (GGCX). | fao.orgwikipedia.orgmdpi.com |

| Active Form | The hydroquinone (reduced) form is required for GGCX activity. | wikipedia.orgmdpi.com |

| Primary Function | Enables the conversion of glutamate (Glu) to gamma-carboxyglutamate (Gla) in VKDPs. | fao.orgnih.govnih.gov |

| Cellular Location | Interacts with GGCX in the endoplasmic reticulum. | mdpi.comashpublications.org |

| Hepatic Presence | Long-chain menaquinones, including MK-10 and MK-11, are found in the human liver. | fao.orgnih.govjfda-online.com |

| Origin | MK-11 is primarily synthesized by intestinal bacteria of the genus Bacteroides. | fao.orgresearchgate.netfrontiersin.org |

Vitamin K Epoxide Reductase (VKOR) Cycle Dynamics

For vitamin K to be continuously available for carboxylation, the vitamin K epoxide (KO) generated by the GGCX reaction must be recycled back to its active hydroquinone form. This critical recycling is performed by the vitamin K epoxide reductase (VKOR) enzyme complex, which is also located in the endoplasmic reticulum membrane. wikipedia.orgmdpi.comoregonstate.edu The vitamin K cycle involves the reduction of KO to vitamin K quinone, which is then further reduced to vitamin K hydroquinone (KH2), making it available for another round of carboxylation. wikipedia.orgoregonstate.edupnas.org

The very long, lipophilic side chain of MK-11 is expected to influence its positioning within the endoplasmic reticulum membrane and its interaction with the active site of VKOR. The presence of MK-11 in the liver, an organ with high VKOR activity to support coagulation factor synthesis, strongly implies that it is a substrate for this enzyme. fao.orgnih.gov The slower turnover rate observed for long-chain menaquinones in the liver compared to phylloquinone may be partly attributable to their dynamics within the VKOR cycle. fao.orgmdpi.com

Table 2: Postulated Dynamics of Menaquinone-11 in the VKOR Cycle

| Step | Description | Implication for Menaquinone-11 | Source |

| Substrate for VKOR | Vitamin K epoxide (KO) is reduced by VKOR. | The epoxide form of MK-11, generated after carboxylation, is a presumed substrate for VKOR. | wikipedia.orgmdpi.comoregonstate.edu |

| Two-Step Reduction | VKOR catalyzes the reduction of KO to vitamin K quinone, and then to vitamin K hydroquinone (KH2). | MK-11 epoxide is likely reduced to MK-11 quinone and subsequently to MK-11 hydroquinone. | oregonstate.edupnas.org |

| Enzyme Location | The VKOR enzyme complex is an integral membrane protein of the endoplasmic reticulum. | The long isoprenoid tail of MK-11 would anchor it within the ER membrane, facilitating interaction with VKOR. | mdpi.com |

| Sustained Availability | The recycling of vitamin K ensures a continuous supply for GGCX. | The efficient recycling of MK-11 by VKOR would be crucial for maintaining carboxylation activity in the liver. | fao.orgwikipedia.org |

Biological Functions and Physiological Significance of Menaquinones

Role in Bacterial Electron Transport Chains and Anaerobic Respiration

Menaquinones are indispensable lipid-soluble electron carriers within the cytoplasmic membranes of many bacterial species. rsc.orgfrontiersin.orgnih.gov They are central to cellular respiration, acting as a shuttle for electrons between membrane-bound protein complexes. rsc.orgfrontiersin.org This function is especially crucial for anaerobic respiration, a metabolic process where bacteria utilize terminal electron acceptors other than oxygen, such as nitrate (B79036) or fumarate. frontiersin.orgwikipedia.org

During this process, menaquinones accept electrons from various dehydrogenases and transfer them to terminal reductases. This electron flow is coupled to the generation of a proton motive force across the bacterial membrane, which drives the synthesis of ATP. The specific type and quantity of menaquinone can vary between bacterial species and according to environmental conditions.

For instance, the quinone pool of the gut bacterium Bacteroides fragilis consists of a mixture of menaquinones ranging from menaquinone-8 (MK-8) to menaquinone-11 (MK-11), with MK-10 being the most predominant. nih.gov This composition does not significantly differ between anaerobic and nanaerobic (very low oxygen) conditions, indicating the bacterium's simultaneous capability for both types of respiration. nih.gov Similarly, Escherichia coli is known to synthesize a range of menaquinones, including forms up to MK-11, which are vital for its adaptation to oxygen-deprived environments. wikipedia.org The specific functions of different menaquinone forms are an area of ongoing research, with studies in Lactococcus cremoris suggesting that long-chain menaquinones (like MK-8 and MK-9) are more efficient in aerobic respiratory chains, while short-chain forms are preferred for mediating extracellular electron transfer. frontiersin.org

Table 1: Menaquinone Variants in Select Bacteria

| Bacterial Species | Predominant Menaquinone (MK) Variants |

|---|---|

| Bacteroides fragilis | MK-8, MK-9, MK-10, Menaquinone-11 (MK-10 is predominant) nih.gov |

| Escherichia coli | Synthesizes a range up to Menaquinone-11 wikipedia.org |

| Lactococcus cremoris | MK-8, MK-9 (major forms); MK-3 (minor form) frontiersin.org |

Activation of Extra-Hepatic Vitamin K-Dependent Proteins

In vertebrates, menaquinones are essential cofactors for the post-translational modification of a group of proteins known as vitamin K-dependent proteins (VKDPs). This critical modification, called gamma-carboxylation, converts specific glutamic acid (Glu) residues on these proteins into gamma-carboxyglutamic acid (Gla) residues, a process necessary for their biological activity. restorativemedicine.org

In bone tissue, the primary VKDP is osteocalcin (B1147995), which is synthesized by bone-forming cells called osteoblasts. oatext.comfrontiersin.org Menaquinones serve as a cofactor for the enzyme gamma-glutamyl carboxylase, which catalyzes the carboxylation of osteocalcin. oatext.comfrontiersin.org This carboxylation is vital for osteocalcin's function in bone mineralization.

The carboxylated form of osteocalcin has a high affinity for calcium ions and binds to hydroxyapatite, the main mineral component of the bone matrix. frontiersin.orgfrontiersin.org This binding is crucial for incorporating calcium into bone, thereby contributing to bone density and strength. restorativemedicine.orgcambridge.org An inadequate supply of menaquinones leads to the circulation of undercarboxylated osteocalcin (ucOC), which has a reduced capacity to bind to the bone matrix. oatext.com Elevated levels of ucOC are associated with lower bone mineral density and an increased risk of fractures. oatext.com Studies have shown that supplementation with menaquinones, such as MK-7, effectively increases the carboxylation of osteocalcin. nih.govcambridge.orgpsu.edu

Within the cardiovascular system, Matrix Gla Protein (MGP) is a key VKDP that functions as a powerful inhibitor of vascular calcification. taylorandfrancis.comomjournal.org MGP is produced by vascular smooth muscle cells and requires menaquinone-dependent gamma-carboxylation to become active. taylorandfrancis.comopenaccessjournals.com

Active, carboxylated MGP plays a crucial role in preventing the pathological deposition of calcium phosphate (B84403) crystals in the arterial walls. omjournal.orgnih.gov It achieves this by binding to calcium crystals and inhibiting their growth, thus helping to maintain the elasticity and health of blood vessels. ahajournals.org A deficiency in menaquinones leads to the production of inactive, uncarboxylated MGP (ucMGP), which is unable to prevent calcification. sums.ac.ir Elevated levels of ucMGP are considered a biomarker for vitamin K deficiency and are associated with increased arterial stiffness and a higher risk of cardiovascular disease. nih.govsums.ac.ir Menaquinone supplementation has been shown to reduce the levels of inactive MGP, highlighting its protective role in cardiovascular health. ahajournals.orgnih.gov

Beyond their established roles, emerging research indicates that menaquinones have a broader spectrum of physiological effects.

Anti-inflammatory and Anti-oxidant Effects: Menaquinones have demonstrated anti-inflammatory properties, in part by inhibiting the pro-inflammatory NF-κB signaling pathway. caringsunshine.comresearchgate.net This can lead to a reduction in inflammatory markers such as TNF-α, IL-1α, and IL-1β. frontiersin.orgmenaq7.com Furthermore, menaquinones, particularly their reduced hydroquinone (B1673460) form, act as potent antioxidants, protecting cell membranes from lipid peroxidation and damage from reactive oxygen species. treasureactives.comfortunejournals.comnih.govmdpi.com

Neuroprotection: Menaquinones may exert neuroprotective effects through several mechanisms. They are involved in the synthesis of sphingolipids, which are critical components of brain cell membranes. frontiersin.org Additionally, menaquinones activate vitamin K-dependent proteins in the brain, such as Gas6 and Protein S, which are involved in cell survival, growth, and myelination and have neuroprotective functions. frontiersin.org Their anti-inflammatory and antioxidant activities also contribute to protecting neurons from oxidative stress and damage. frontiersin.orgresearchgate.netresearchgate.net

Anti-diabetic Effects: There is growing evidence suggesting a beneficial role for menaquinones in glucose metabolism. Observational studies have linked higher menaquinone intake to a reduced risk of developing type 2 diabetes. e-dmj.orgdiabetesjournals.org Proposed mechanisms include improvements in insulin (B600854) sensitivity and the influence of carboxylated osteocalcin on glucose regulation. dergipark.org.tralineanutrition.com Some studies suggest that vitamin K2 supplementation may affect β-cell function and insulin resistance. e-dmj.org

Table 2: Summary of Menaquinone-Dependent Protein Activation

| Protein | Location of Action | Activating Modification | Key Function |

|---|---|---|---|

| Osteocalcin | Bone | Gamma-carboxylation | Binds calcium to bone matrix for mineralization oatext.comfrontiersin.org |

| Matrix Gla Protein (MGP) | Vasculature | Gamma-carboxylation | Inhibits vascular calcification taylorandfrancis.comomjournal.org |

| Gas6 | Nervous System | Gamma-carboxylation | Promotes cell survival and myelination frontiersin.org |

| Protein S | Nervous System, Blood | Gamma-carboxylation | Neuroprotection, anticoagulant activity frontiersin.org |

Analytical Methodologies for Menaquinone 11 Quantification and Characterization in Biological and Food Matrices

Sample Preparation and Extraction Techniques for Long-Chain Menaquinones

Effective extraction is a critical first step in the analytical workflow for MK-11, aiming to isolate it from the sample matrix while minimizing degradation and loss. The choice of method is heavily dependent on the nature of the sample, particularly its fat content and cellular structure.

Solvent extraction is a fundamental technique for isolating menaquinones from various matrices. The selection of an appropriate solvent system is crucial for achieving high extraction efficiency. For microbial sources, which are the primary producers of long-chain menaquinones, organic solvents are widely employed.

Methanol (B129727) has been demonstrated to be an effective solvent, with studies on Flavobacterium meningosepticum showing that three successive extractions with methanol can yield up to 99.1% recovery of menaquinones. researchgate.net Ethanol is another solvent that has gained attention as a "green" alternative for the extraction of long-chain menaquinones from wet bacterial biomass, such as Lactococcus lactis. ntu.edu.sgresearchgate.net This approach can be optimized by adjusting parameters like temperature and extraction time to maximize yield. ntu.edu.sg

Commonly used solvent mixtures include combinations of chloroform (B151607) and methanol, often in a 2:1 (v/v) ratio. nih.govmdpi.com After the initial extraction, further purification is often necessary to remove co-extracted lipids and other interfering substances. This is typically achieved through chromatographic techniques such as adsorption chromatography, gel permeation chromatography, and solid-phase extraction (SPE). researchgate.net Reversed-phase C18 cartridges are frequently used in SPE for the cleanup of menaquinone extracts. researchgate.net

Table 1: Comparison of Solvent Systems for Menaquinone Extraction

| Solvent/System | Matrix Example | Key Findings | Reference |

| Methanol | Flavobacterium meningosepticum | Achieved 99.1% extraction yield with successive extractions. | researchgate.net |

| Ethanol | Lactococcus lactis (wet biomass) | Effective "green solvent"; yield can be optimized with temperature. | ntu.edu.sg |

| Chloroform/Methanol (2:1, v/v) | Actinomycetes, Lactococcus lactis | Commonly used in traditional and modified extraction methods. | nih.govmdpi.com |

| n-Hexane/Isopropanol | General | Often used in liquid-liquid extraction processes post-cell lysis. | researchgate.net |

In food matrices with high-fat content, such as dairy products and certain animal tissues, the lipid fraction can significantly interfere with menaquinone extraction and subsequent analysis. Lipase treatment is an effective enzymatic approach to address this issue. This method involves the enzymatic hydrolysis of triglycerides into free fatty acids and glycerol (B35011), which are more easily separated from the non-saponifiable menaquinones.

Bacterial cells, the primary source of MK-11, possess robust cell walls that can hinder efficient extraction with solvents alone. researchgate.netnih.gov Enzymatic lysis methods are employed to disrupt these cell walls and improve the release of intracellular components, including menaquinones located in the cytoplasmic membrane. researchgate.net

A notable example is the lysozyme-chloroform-methanol (LCM) method. nih.gov This technique utilizes lysozyme (B549824) to specifically break down the peptidoglycan layer of bacterial cell walls. nih.govnih.gov Following enzymatic digestion, the cellular contents are extracted using a chloroform-methanol solvent mixture. nih.gov Studies on Actinomycetes have shown that the LCM method results in significantly higher yields of menaquinones compared to traditional solvent extraction of freeze-dried cells. nih.gov Furthermore, the LCM method is faster as it can be performed on wet cell biomass, eliminating the lengthy freeze-drying step. nih.gov The improved efficiency and sensitivity of this method make it particularly valuable for detecting trace amounts of long-chain menaquinones. nih.gov

Table 2: Overview of Enzymatic Pre-treatment Methods for Menaquinone Extraction

| Method | Target Matrix | Principle | Advantages | Reference |

| Lipase Treatment | Fat-rich foods (e.g., milk powder) | Hydrolyzes triglycerides to release entrapped menaquinones. | Improves extraction efficiency and reduces lipid interference. | nih.gov |

| Lysozyme-Chloroform-Methanol (LCM) | Bacteria (e.g., Actinomycetes) | Lysozyme digests the cell wall, followed by solvent extraction. | Higher yields, faster (uses wet cells), greater sensitivity for trace menaquinones. | nih.gov |

Advanced Chromatographic Separation Techniques

Following extraction and purification, chromatographic separation is essential for isolating MK-11 from other menaquinone homologs and remaining matrix components before quantification.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of menaquinones. nih.gov Reversed-phase (RP) chromatography, where a nonpolar stationary phase is used with a polar mobile phase, is the standard approach for these lipophilic compounds. ionsource.com

C18 (octadecylsilane) columns are the most common choice for menaquinone analysis, offering excellent separation based on the hydrophobicity conferred by the length of the isoprenoid side chain. researchgate.netnih.govnih.gov Longer-chain menaquinones like MK-11 exhibit stronger retention on C18 columns compared to their shorter-chain counterparts. The mobile phase typically consists of a mixture of organic solvents such as methanol, ethanol, acetonitrile, or isopropanol, sometimes with a small percentage of water. ionsource.comresearchgate.net Gradient elution, where the proportion of the organic solvent is increased during the run, is often employed to effectively separate a wide range of menaquinone homologs within a reasonable analysis time. bevital.no

Detection is commonly performed using UV-Vis detectors, typically at wavelengths between 248 nm and 270 nm, corresponding to the absorbance maximum of the naphthoquinone ring. nih.gov For enhanced sensitivity and selectivity, fluorescence detection can be used following post-column reduction of the naphthoquinone to a hydroquinone (B1673460) using a reducing agent like zinc powder. nih.gov

Table 3: Typical Parameters for Reversed-Phase HPLC Analysis of Menaquinones

| Parameter | Common Specification | Purpose | Reference |

| Stationary Phase | C18 (Octadecylsilane) | Separates compounds based on hydrophobicity. | researchgate.netnih.govnih.gov |

| Mobile Phase | Methanol/Ethanol, Acetonitrile/Isopropanol | Elutes menaquinones from the column. | researchgate.netbevital.no |

| Elution Mode | Gradient | Allows for the separation of menaquinones with varying chain lengths in a single run. | bevital.no |

| Detection | UV (248-270 nm) or Fluorescence (post-column reduction) | Quantifies the separated menaquinones. | nih.govnih.gov |

Ultra-Fast Liquid Chromatography (UFLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), represents a significant advancement over conventional HPLC. It utilizes columns packed with smaller particles (typically sub-2 µm), which allows for much faster separations and higher resolution without sacrificing efficiency. lcms.cz

While specific applications for MK-11 are not extensively documented, UFLC methods have been successfully developed for other menaquinones, demonstrating the technique's applicability to the entire class of compounds. For example, a UFLC-Diode Array Detector (DAD) method was developed for the quantification of Menaquinone-4 (MK-4) in rabbit plasma. semanticscholar.org This method employed a C18 column and an isocratic mobile phase of isopropyl alcohol/acetonitrile, achieving a run time of less than 10 minutes. semanticscholar.org Similarly, UPLC coupled with mass spectrometry (UPLC-MS) has been used to identify various menaquinone homologs (MK-3 to MK-7) in honey. nih.gov

The key advantages of UFLC for MK-11 analysis include significantly reduced analysis times and lower solvent consumption compared to traditional HPLC. lcms.cz This high-throughput capability is particularly beneficial for screening large numbers of samples in research and quality control settings. The enhanced resolution also aids in the separation of closely related isomers and impurities. lcms.cz

Gas Chromatography (GC) as an Alternative Method

While High-Performance Liquid Chromatography (HPLC) remains the predominant technique for vitamin K analysis, Gas Chromatography (GC) presents an alternative approach, though its application is less common for long-chain menaquinones like MK-11. The primary challenge in analyzing menaquinones by GC is their low volatility and thermal lability. Direct injection of these compounds into a hot GC inlet can lead to degradation, making derivatization a necessary step to increase thermal stability and volatility.

GC is typically coupled with Mass Spectrometry (GC-MS), which can provide high selectivity and structural information. For instance, a GC-MS method has been optimized for the simultaneous determination of phylloquinone (K1) and menaquinone-4 (MK-4) in vegetables, demonstrating the feasibility of GC for vitamin K analysis after appropriate sample pre-treatment. However, the complexity of sample preparation, including extraction and derivatization, and potential for analyte degradation at high temperatures are significant drawbacks. These factors contribute to GC being considered a secondary option to the more widely adopted and robust LC-based methods for menaquinones.

Detection and Structural Characterization Methods for Menaquinone Isoprenologues

The detection and characterization of menaquinone isoprenologues, including MK-11, require highly sensitive and specific techniques due to their low abundance in various matrices.

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a powerful tool for the analysis of menaquinones. LC-MS/MS methods are prized for their superior sensitivity and specificity, which allows for the quantification of vitamers at very low concentrations (ng/mL or pg/mL) in complex biological samples like human serum. nih.govfishersci.com

Atmospheric Pressure Chemical Ionization (APCI) is a frequently used ion source for vitamin K analysis, as it is well-suited for nonpolar compounds. bevital.no Electrospray Ionization (ESI) is also effectively employed. fishersci.com In tandem mass spectrometry (MS/MS), quantification is typically performed in the Multiple Reaction Monitoring (MRM) mode, which monitors specific precursor-to-product ion transitions, thereby minimizing matrix interference and enhancing selectivity. bevital.no For example, a method for analyzing phylloquinone, MK-4, and MK-7 in plasma used MRM for precise quantification. bevital.no

High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF), provides highly accurate mass measurements. This capability is invaluable for the unambiguous identification of menaquinone isomers and for confirming the elemental composition of analytes, which is crucial for structural elucidation. mdpi.com While QTOF is ideal for identification, its quantitative performance in terms of linearity can sometimes be limited compared to triple quadrupole instruments, making it a complementary tool for confirmation rather than primary quantification. mdpi.com

Menaquinones, in their native quinone form, are not fluorescent. However, they can be converted into highly fluorescent hydroquinone derivatives through a reduction reaction. This principle is the basis for a very sensitive HPLC detection method. The reduction is typically performed post-column, just before the eluent enters the fluorescence detector. nih.govacs.org

This on-line chemical reaction is commonly achieved by passing the column eluate through a reactor containing a reducing agent, such as metallic zinc or a platinum oxide catalyst. nih.govrsc.org The resulting hydroquinones are then detected with high sensitivity. Excitation and emission wavelengths are optimized for the specific vitamers; for example, detection at an emission wavelength of 430 nm with excitation at 320 nm has been used for MK-4. nih.gov This method provides detection limits in the low picogram range, making it suitable for analyzing endogenous levels of menaquinones in plasma and food. rsc.orgnih.gov The primary drawback is the need for specialized post-column reaction hardware. nih.gov

Electrochemical Detection (ECD) is another highly sensitive technique used in conjunction with HPLC for the quantification of menaquinones. nih.gov This method measures the current resulting from the oxidation or reduction of the analyte at an electrode surface. Menaquinones are electrochemically active, making them suitable for this detection method. ECD can offer sensitivity comparable to or even exceeding that of fluorescence detection. scielo.br Different voltammetric techniques, such as differential pulse voltammetry (DPV) and square wave voltammetry (SWV), can be employed to enhance sensitivity and selectivity. scispace.com While powerful, ECD can be susceptible to interference from other electroactive compounds in the sample matrix and may require meticulous maintenance of the electrode surfaces. scielo.br

Diode Array Detection (DAD), also known as a Photodiode Array (PDA) detector, records the entire UV-Vis spectrum of the eluate as it passes through the detector cell. ctlatesting.com This capability is particularly useful for menaquinone analysis for several reasons. Firstly, it allows for quantification at the wavelength of maximum absorbance, enhancing sensitivity. Secondly, the acquisition of a full UV spectrum provides qualitative information that can aid in peak identification and purity assessment. ctlatesting.com

Crucially, DAD is instrumental in the analysis of geometric isomers, such as the cis and trans forms of menaquinones. mdpi.com While mass spectrometry may not distinguish between isomers that have the same mass-to-charge ratio, their UV spectra can exhibit subtle differences. By comparing the UV spectra of unknown peaks to those of standards, DAD can help identify and differentiate between various isomeric forms, which is vital as different isomers may have different biological activities. mdpi.com

Method Validation and Quality Control in Menaquinone Analysis

To ensure the reliability and accuracy of analytical data, methods for menaquinone quantification must be rigorously validated. nih.gov Validation is performed according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). nih.gov Key validation parameters include linearity, sensitivity (LOD and LOQ), accuracy, precision, and recovery.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. Calibration curves are constructed by plotting peak area ratios against known concentrations, with correlation coefficients (R²) ideally exceeding 0.99. nih.gov

Sensitivity: The Limit of Detection (LOD) is the lowest analyte concentration that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. ijpsonline.com

Accuracy: This is assessed by determining the recovery of the analyte spiked into a matrix at different concentrations. It measures the closeness of the mean test results to the true value and is often expressed as a percentage. mdpi.comrestek.com

Precision: This parameter measures the degree of scatter between a series of measurements. It is evaluated at two levels: intra-assay precision (repeatability within the same day) and inter-assay precision (reproducibility across different days). It is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). nih.govrestek.com

Recovery: The extraction efficiency of the analytical method, determined by comparing the analyte response in a processed sample to the response of a standard solution. mdpi.com

Quality control (QC) samples at low, medium, and high concentrations are routinely analyzed alongside unknown samples to monitor the performance and validity of the analytical run. fishersci.com

Table 1: Example Validation Parameters for Menaquinone Analysis by LC-MS/MS

| Parameter | Menaquinone-4 (MK-4) | Menaquinone-7 (MK-7) | Reference |

|---|---|---|---|

| Linearity Range | 0.03 - 10.0 ng/mL | 0.03 - 10.0 ng/mL | nih.gov |

| Correlation Coefficient (R²) | 0.994 | 0.978 | nih.gov |

| Lower Limit of Quantification (LLOQ) | 0.14 nmol/L | 4.40 nmol/L | bevital.no |

| Intra-assay Precision (%CV) | 3.2% - 14.3% | 6.0% - 11.1% | nih.gov |

| Inter-assay Precision (%CV) | 8.7% - 15.2% | 7.2% - 13.2% | nih.gov |

| Accuracy/Recovery | >92% | >92% | bevital.no |

Table 2: Example Validation Parameters for Menaquinone Analysis by HPLC-Fluorescence

| Parameter | Menaquinone-4 (MK-4) | Menaquinone-7 (MK-7) | Reference |

|---|---|---|---|

| Limit of Detection (LOD) | 4 pg | 4 pg | nih.gov |

| Limit of Quantification (LOQ) | 0.047 µg/mL | 0.50 µg/mL | ijpsonline.com |

| Intra-assay Precision (%RSD) | 5.7% - 9.2% | 6.3% - 19.3% | nih.gov |

| Inter-assay Precision (%RSD) | 5.7% - 9.2% | 6.3% - 19.3% | nih.gov |

| Recovery | >92% | >92% | nih.gov |

Comparative Studies of Menaquinone 11 with Other Vitamin K Forms

Comparative Bioavailability and Pharmacokinetics Across Different Menaquinone Chain Lengths (e.g., MK-4 vs. MK-7 vs. Long-Chain MKs)

Short-chain forms like phylloquinone and MK-4 are absorbed relatively quickly, reaching peak serum concentrations between 2 and 6 hours after intake, but are also cleared rapidly from circulation, often within 24 hours. longdom.orgfrieslandcampinainstitute.com Studies have demonstrated that MK-4, in particular, has poor bioavailability at nutritional doses and does not significantly raise serum MK-4 levels after supplementation. d-nb.infonih.govspringermedizin.de

In stark contrast, long-chain menaquinones exhibit a much longer serum half-life. mdpi.comnih.gov MK-7, for example, is well-absorbed and can be detected in the blood up to 96 hours after administration. mdpi.comnih.govcaldic.com This extended presence is due to its very long half-life, which can be several days, allowing it to accumulate in the serum to levels seven- to eight-fold higher than vitamin K1 during prolonged intake. caldic.comashpublications.orgnih.gov This superior bioavailability may facilitate its uptake by various target tissues. caldic.comcambridge.org Similarly, MK-9 has a long serum half-life of about 60 hours, although its absorption may be hampered by its increased lipophilicity. d-nb.infonih.govoup.com

While direct pharmacokinetic data for MK-11 is scarce, it belongs to the group of very long-chain menaquinones (MK-10 to MK-13) that are synthesized by anaerobic bacteria in the human colon. wikipedia.orgiarc.fr The absorption of these bacterially produced menaquinones is generally considered to be low. cambridge.orgtandfonline.com However, the general principle holds that increasing the side chain length leads to a more complex pharmacokinetic profile and a slower disappearance from circulation compared to phylloquinone and MK-4. longdom.org

| Vitamin K Form | Chain Length | Typical Half-Life | Key Pharmacokinetic Features |

|---|---|---|---|

| Phylloquinone (K1) | Short | ~1-2 hours oup.com | Rapidly cleared by the liver. wikipedia.org |

| Menaquinone-4 (MK-4) | Short | Short; rapidly cleared longdom.orgd-nb.info | Poor bioavailability at nutritional doses; does not significantly increase serum levels. d-nb.infonih.gov |

| Menaquinone-7 (MK-7) | Long | ~3 days oup.com | High bioavailability; accumulates in serum with prolonged intake. ashpublications.orgnih.govresearchgate.net |

| Menaquinone-9 (MK-9) | Long | ~60 hours oup.com | Long half-life but may have poor absorption due to high lipophilicity. d-nb.infonih.gov |

| Menaquinone-11 (MK-11) | Very Long | Not specifically determined; presumed long | Primarily synthesized by gut bacteria; generally low absorption from the colon. cambridge.orgwikipedia.orgtandfonline.com |

Differential Distribution and Tissue Accumulation Profiles Among Menaquinone Forms

The various forms of vitamin K exhibit distinct patterns of tissue distribution and accumulation, which are largely governed by their transport mechanisms in the bloodstream. capes.gov.br Following absorption, all vitamin K forms are incorporated into triacylglycerol-rich lipoproteins (TRLs). capes.gov.brresearchgate.net However, their subsequent pathways diverge.

Phylloquinone (K1) and MK-4 are primarily transported by TRLs and are rapidly cleared, with the liver being the main destination for K1. wikipedia.orgcapes.gov.brahajournals.org Consequently, high concentrations of phylloquinone are found in the liver, heart, and pancreas. mdpi.comcambridge.orgnih.gov MK-4, which can be synthesized from phylloquinone in certain tissues, shows a unique distribution. tandfonline.com It is the predominant form in the brain, kidneys, and pancreas, while its levels in the liver, heart, and lungs are low. mdpi.comtandfonline.comcambridge.orgnih.gov

Long-chain menaquinones, including MK-7, MK-9, and MK-11, have a different transport fate. After initial uptake by the liver, they are efficiently redistributed into circulation within low-density lipoproteins (LDLs). cambridge.orgwikipedia.orgcapes.gov.br Since LDLs have a much longer half-life in circulation compared to TRLs, this allows for sustained transport and greater availability to extra-hepatic tissues. idunn.nowikipedia.org

Studies on human postmortem tissues have confirmed this differential accumulation. The higher menaquinones, specifically MK-6 through MK-11, have been recovered predominantly in liver samples. cambridge.orgnih.govcambridge.orgsigmaaldrich.com Traces of MK-6 to MK-9 have also been found in some heart and pancreas samples. cambridge.orgnih.gov The presence of MK-10 and MK-11 in the liver, which are known products of gut bacteria, underscores the liver's role as a primary storage site for these very long-chain forms. iarc.frcambridge.org This contrasts with bone tissue, which contains phylloquinone and shorter-chain menaquinones but not the typical hepatic forms like MK-10 to MK-13. iarc.fr

| Vitamin K Form | Primary Lipoprotein Carrier | Primary Accumulation Tissues |

|---|---|---|

| Phylloquinone (K1) | TRL wikipedia.orgcapes.gov.br | Liver, Heart, Pancreas cambridge.orgnih.govcambridge.org |

| Menaquinone-4 (MK-4) | TRL wikipedia.orgcapes.gov.br | Brain, Kidney, Pancreas, Glands mdpi.comtandfonline.comcambridge.org |

| Menaquinone-7 (MK-7) | LDL wikipedia.orgcapes.gov.brtandfonline.com | Distributed to extra-hepatic tissues due to long circulation. nih.govwikipedia.org |

| Menaquinone-9 (MK-9) | LDL caldic.comcambridge.org | Transported to non-hepatic tissues. caldic.comcambridge.org |

| Menaquinone-11 (MK-11) | Presumed LDL | Liver cambridge.orgnih.govcambridge.orgsigmaaldrich.com |

Comparative Efficacy in Activating Specific Vitamin K-Dependent Proteins

The primary physiological role of vitamin K is to act as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which activates vitamin K-dependent proteins (VKDPs) by converting their glutamate (B1630785) (Glu) residues into gamma-carboxyglutamate (B555490) (Gla). foodandnutritionresearch.netnih.gov These proteins include hepatic coagulation factors as well as extra-hepatic proteins like osteocalcin (B1147995) (OC), crucial for bone mineralization, and matrix Gla protein (MGP), a key inhibitor of vascular calcification. researchgate.netrestorativemedicine.orgmdpi.com

There is growing evidence that menaquinones, particularly the long-chain forms, are more effective than phylloquinone at activating extra-hepatic VKDPs. cambridge.org Studies have consistently shown that MK-7 is superior to both K1 and MK-4 in promoting the carboxylation of osteocalcin. ashpublications.orgnih.govhilarispublisher.com One study found that the effective dose of MK-7 required to decrease levels of uncarboxylated osteocalcin was six times lower than that of MK-4. mdpi.comnih.gov This enhanced efficacy is attributed to MK-7's higher bioavailability and longer half-life, which ensures a more stable supply of vitamin K to tissues like bone and the vascular wall. ashpublications.orgnih.govnih.gov

While direct studies on the carboxylative efficacy of MK-11 are not available, research on other menaquinones suggests that activity varies with side chain length. In rats, the best catalytic effects on carboxylation were observed for MK-4 through MK-7. oup.com It is understood that all vitamin K forms can serve as a cofactor for GGCX, but the efficiency may differ. nih.gov Given that long-chain menaquinones like MK-7 are highly efficient in activating extra-hepatic proteins, it is plausible that other long-chain forms also contribute effectively, though their lower absorption and specific tissue distributions are limiting factors. cambridge.orgoup.com

| Vitamin K Form | Efficacy in Activating Extra-Hepatic Proteins (e.g., Osteocalcin) |

|---|---|

| Phylloquinone (K1) | Less effective than MK-7 for extra-hepatic proteins. cambridge.orgcapes.gov.br |

| Menaquinone-4 (MK-4) | Less effective than MK-7; requires higher doses for osteocalcin carboxylation. nih.govmdpi.comnih.gov |

| Menaquinone-7 (MK-7) | Highly effective; induces more complete carboxylation of osteocalcin at nutritional doses. ashpublications.orgnih.govhilarispublisher.comfoodstandards.gov.au |

| Menaquinone-11 (MK-11) | Efficacy not specifically studied. As a long-chain MK, its activity is likely limited by bioavailability. |

Comparison of Dietary Contributions and Physiological Impact with Phylloquinone (Vitamin K1)

The dietary sources and ultimate physiological impacts of phylloquinone and the various menaquinones, including MK-11, are markedly different.

Physiological Impact: The differences in bioavailability, transport, and tissue distribution lead to distinct physiological roles. Phylloquinone, being rapidly transported to and cleared by the liver, predominantly serves the hepatic synthesis of coagulation factors. ahajournals.orgfoodandnutritionresearch.net In contrast, the long-chain menaquinones, with their prolonged circulation via LDL, are considered more important for the functions of extra-hepatic tissues. wikipedia.orgahajournals.org

Several observational studies have linked higher dietary intake of menaquinones (specifically MK-7, MK-8, and MK-9) with a reduced risk of vascular calcification and coronary heart disease, an association that is less consistently observed for phylloquinone. mdpi.comcambridge.org This suggests that while phylloquinone is essential for blood clotting, the long-chain menaquinones may have a greater impact on maintaining cardiovascular and bone health by more effectively activating MGP and osteocalcin. cambridge.orgresearchgate.netrestorativemedicine.org The physiological impact of MK-11 is likely constrained by its low bioavailability, with its presence being most notable in the liver. cambridge.orgnih.govcambridge.org

Research Gaps and Future Directions for Menaquinone 11 Studies

Defining the Specific Physiological Contributions and Health Significance of Menaquinone 11 in Human Health

The precise physiological functions of MK-11 remain largely undefined. While vitamin K is known for its role in blood coagulation and bone metabolism, the specific contributions of different menaquinones are not well understood. nih.govhealth.com Early studies indicated that long-chain menaquinones might have a more sustained biological response compared to phylloquinone (vitamin K1) due to slower hepatic turnover. fao.org Research has shown a preponderance of long-chain menaquinones, including MK-10, MK-11, and MK-12, in the human liver, which suggests a significant, yet unclarified, role. cambridge.org

Future research should focus on:

Investigating the extrahepatic distribution of MK-11 and its role in tissues beyond the liver. wikipedia.orgrupahealth.com

Determining if MK-11 has unique effects on vitamin K-dependent proteins (VKDPs) such as matrix Gla protein (MGP) and osteocalcin (B1147995), which are crucial for cardiovascular health and bone metabolism, respectively. nih.govfoodstandards.gov.au

Exploring the potential anti-inflammatory and other non-classical roles of MK-11. rupahealth.com

Quantitative Assessment of Absorption and Bioavailability of Gut Microbiota-Derived this compound

A significant portion of the body's long-chain menaquinones, including MK-11, is produced by the gut microbiota, particularly by bacteria of the genus Bacteroides. fao.orgfrontiersin.orgmdpi.com However, the extent to which this bacterially synthesized MK-11 is absorbed and becomes systemically available is a major point of uncertainty. cambridge.orgoregonstate.edu

Key research questions include:

What is the primary site and mechanism of absorption for gut-derived MK-11? While vitamin K absorption generally occurs in the small intestine with the aid of bile salts, most menaquinone production happens in the colon where bile salts are less abundant. oregonstate.edu

How does the encapsulation of menaquinones within bacterial membranes affect their release and subsequent absorption? cambridge.org

Elucidation of Cellular and Molecular Mechanisms Distinct to this compound

The molecular mechanisms through which different forms of vitamin K exert their effects may vary. The length of the isoprenoid side chain, which distinguishes the various menaquinones, influences their lipophilicity and, consequently, their transport and tissue distribution. wikipedia.orgnih.gov Long-chain menaquinones are preferentially transported by low-density lipoproteins (LDL), which may facilitate their delivery to extrahepatic tissues. wikipedia.org

Areas for future investigation include:

Differential Gene Expression: Do cells respond differently to MK-11 compared to other vitamin K forms like phylloquinone or MK-4?

Cofactor Efficiency: How does the long side chain of MK-11 affect its efficiency as a cofactor for the enzyme γ-glutamyl carboxylase, which is essential for activating VKDPs? foodstandards.gov.aunih.gov

Receptor Interactions: Are there specific receptors or transport proteins that show a preference for MK-11, mediating unique downstream signaling pathways?

A study on Lactococcus cremoris suggested that long-chain menaquinones (like MK-8 and MK-9) are more efficient in the aerobic respiratory electron transport chain, whereas short-chain forms are preferred for extracellular electron transfer. nih.govnih.gov While this is in a bacterial system, it highlights the potential for functional differences based on side-chain length that should be explored in human cells.

Development and Validation of Specific Biomarkers for this compound Status in Clinical Settings

Challenges and future directions:

Analytical Methods: Developing highly sensitive and specific assays, likely using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry (LC-MS), to directly measure MK-11 concentrations in plasma or serum. cambridge.orgpsu.edu The main challenge is that long-chain menaquinones are often below the detection limit in the general population. cambridge.orgnih.gov

Metabolite Identification: Identifying unique metabolites of MK-11 that could be measured in urine or blood as indirect markers of its status.

Clinical Validation: Once potential biomarkers are identified, they must be validated in human studies to establish reference ranges and determine their correlation with health outcomes. cambridge.orgfoodandnutritionresearch.net

Comprehensive Food Composition Databases Including this compound and Other Long-Chain Forms

A significant barrier to understanding the dietary importance of long-chain menaquinones is the lack of comprehensive data in food composition databases. oregonstate.edufoodandnutritionresearch.netfoodandnutritionresearch.net Most databases focus on phylloquinone, with limited and often regionally-specific information on menaquinones. nih.govnih.gov

Priorities for research and data collection:

Systematic Analysis: Conducting systematic analyses of a wide variety of foods, particularly animal products and fermented foods, to quantify their MK-11 content. psu.eduacs.orgfrontiersin.org Animal livers are known to be a source of long-chain menaquinones (MK-7 to MK-13). oregonstate.edu

Standardized Methods: Using standardized and validated analytical methods, such as HPLC with fluorescence or mass spectrometry detection, to ensure data comparability across studies. psu.eduacs.org

Global Databases: Establishing global, publicly accessible databases that include values for a wide range of menaquinones, including MK-11, in various foods. frontiersin.orgresearchgate.net

Table 1: Known Bacterial Producers of Long-Chain Menaquinones

| Bacterial Genus/Species | Major Menaquinone(s) Produced |

|---|---|

| Bacteroides | MK-10, MK-11 fao.orgresearchgate.net |

| Bacteroides fragilis | MK-10, MK-11, MK-12 mdpi.comresearchgate.net |

| Veillonella | MK-7 fao.org |

| Eubacterium lentum | MK-6 fao.org |

| Enterobacter | MK-8 fao.org |

This table is based on available data and may not be exhaustive.

Investigation of Interactions between this compound and the Gut Microbiome Beyond Production

The relationship between vitamin K and the gut microbiome is likely bidirectional. While the microbiota produces MK-11, vitamin K itself may influence the composition and function of the gut microbial community. taylorandfrancis.com

Research is needed to explore:

Modulation of Microbiota: Does the presence of MK-11 in the gut lumen, whether from production or potential luminal recycling, affect the growth and metabolism of specific bacterial populations?

Interspecies Competition: How does the production of MK-11 by Bacteroides species influence the ecological dynamics and competition with other gut microbes?

Host-Microbe Signaling: Could MK-11 act as a signaling molecule between the host and the microbiota, or among different bacterial species? Recent studies have shown that dietary vitamin K can be remodeled by the gut microbiota, and deficiency can alter the community composition. nih.gov

Q & A

Basic Research Questions

Q. What are the validated methodologies for synthesizing and purifying Menaquinone 11 (MK-11) in laboratory settings?

- Methodological Answer : Synthesis typically involves fermentation using Bacillus subtilis or chemical derivatization from menadione. Purification requires chromatographic techniques (e.g., reverse-phase HPLC) with UV detection at 245 nm. Purity assessment should include NMR (¹H/¹³C) for structural confirmation and LC-MS for isotopic patterns. Ensure detailed documentation of solvent systems, column specifications, and validation parameters (e.g., recovery rates, LOD/LOQ) to enable reproducibility .

Q. How can researchers accurately quantify MK-11 in complex biological matrices such as serum or tissue homogenates?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., MK-11-d7) to correct for matrix effects. Validate the method via spike-recovery experiments across physiological concentration ranges. Include quality controls for intra- and inter-day precision, and report extraction efficiency (e.g., solid-phase extraction vs. liquid-liquid partitioning) .

Q. What standardized assays are recommended for evaluating MK-11’s role in bacterial electron transport or mammalian gamma-glutamyl carboxylase activation?

- Methodological Answer : For bacterial studies, use anaerobic growth assays with Staphylococcus aureus mutants deficient in MK biosynthesis. For mammalian systems, measure carboxylation of osteocalcin or matrix Gla protein via ELISA, coupled with vitamin K epoxide reductase (VKOR) activity assays. Normalize data to protein content and include positive/negative controls (e.g., warfarin for VKOR inhibition) .

Advanced Research Questions

Q. How should researchers address contradictions in MK-11 bioavailability data between in vitro and in vivo models?

- Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., gut microbiota composition, lipid co-administration). Design crossover trials in animal models with controlled diets and isotopic labeling (e.g., ¹³C-MK-11) to track absorption kinetics. Use compartmental pharmacokinetic modeling to reconcile disparities, ensuring statistical power calculations justify sample sizes .

Q. What experimental designs can isolate MK-11-specific effects in studies overlapping with other vitamin K isoforms (e.g., MK-4, MK-7)?

- Methodological Answer : Employ CRISPR-edited cell lines lacking enzymes for MK-4/MK-7 synthesis (e.g., UBIAD1 knockout). Use selective inhibitors (e.g., menadione to block endogenous MK-4 production) and validate specificity via siRNA knockdowns. Quantify isoform-specific activity using affinity-based pull-down assays with anti-MK-11 antibodies .

Q. Which statistical approaches are optimal for analyzing heterogeneous data in MK-11’s role in mitochondrial redox balance?

- Methodological Answer : Apply mixed-effects models to account for batch variations in cell culture or animal cohorts. For omics data (e.g., proteomics/transcriptomics), use pathway enrichment analysis (e.g., GSEA) with false discovery rate correction. Report effect sizes and confidence intervals rather than relying solely on p-values. Pre-register analysis plans to mitigate bias .

Methodological Best Practices

Q. How can researchers ensure reproducibility in MK-11 studies when protocols vary across laboratories?

- Methodological Answer : Adopt the FAIR (Findable, Accessible, Interoperable, Reusable) principles by depositing raw data in repositories (e.g., Zenodo) with unique DOIs. Publish detailed supplementary materials, including step-by-step protocols, instrument calibration records, and negative controls. Use collaborative inter-laboratory studies to validate key findings .

Q. What frameworks assist in evaluating the feasibility of novel MK-11 research questions (e.g., its role in neurodegenerative diseases)?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, assess feasibility via pilot studies measuring MK-11 blood-brain barrier permeability using in vitro models (e.g., hCMEC/D3 cells). Prioritize questions addressing mechanistic gaps identified in systematic reviews .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.